molecular formula C16H15FO4 B5143486 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B5143486
M. Wt: 290.29 g/mol
InChI Key: VQVGJPBEJMHFRA-UHFFFAOYSA-N
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Description

4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a synthetic chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species. In addition, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments include its high purity and yield, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde. These include further studies on its mechanism of action, its potential use in treating neurodegenerative diseases, and its potential use in combination with other anti-cancer drugs. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes.
Conclusion:
In conclusion, 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde is a synthetic chemical compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential benefits of this compound make it an important area of study for future research.

Synthesis Methods

The synthesis of 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-fluoroethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with a suitable acid to obtain the final compound. This synthesis method has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used in scientific research to study its potential therapeutic applications. It has been found to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in treating diseases such as rheumatoid arthritis, cancer, and neurodegenerative diseases.

properties

IUPAC Name

4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-19-16-10-12(11-18)6-7-15(16)21-9-8-20-14-5-3-2-4-13(14)17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVGJPBEJMHFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6453633

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